molecular formula C14H14N4O3 B4900161 N-[2-(4-nitroanilino)ethyl]pyridine-3-carboxamide

N-[2-(4-nitroanilino)ethyl]pyridine-3-carboxamide

Cat. No.: B4900161
M. Wt: 286.29 g/mol
InChI Key: CTOUCHAACPYFCW-UHFFFAOYSA-N
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Description

N-[2-(4-nitroanilino)ethyl]pyridine-3-carboxamide is a compound that belongs to the class of heterocyclic organic compounds It features a pyridine ring substituted with a carboxamide group and an ethyl chain linked to a nitroaniline moiety

Properties

IUPAC Name

N-[2-(4-nitroanilino)ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c19-14(11-2-1-7-15-10-11)17-9-8-16-12-3-5-13(6-4-12)18(20)21/h1-7,10,16H,8-9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTOUCHAACPYFCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NCCNC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-nitroanilino)ethyl]pyridine-3-carboxamide typically involves the reaction of pyridine-3-carboxylic acid with 2-(4-nitroanilino)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-nitroanilino)ethyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Reduction: The major product is N-[2-(4-aminoanilino)ethyl]pyridine-3-carboxamide.

    Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives of the original compound.

Scientific Research Applications

N-[2-(4-nitroanilino)ethyl]pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-nitroanilino)ethyl]pyridine-3-carboxamide is not well-documented. based on its structure, it is likely to interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The nitro group can participate in redox reactions, potentially affecting cellular redox states and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide: Similar in structure but lacks the nitro group.

    Isonicotinamide: An isomer with the carboxamide group in a different position.

    Pyridine derivatives: Various derivatives with different substituents on the pyridine ring.

Uniqueness

N-[2-(4-nitroanilino)ethyl]pyridine-3-carboxamide is unique due to the presence of both a nitroaniline moiety and a pyridine carboxamide group. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to other similar compounds .

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